molecular formula C16H9NO3S B11496819 Thiazolidine-2,4-dione, 5-dibenzofuran-2-ylmethylene-

Thiazolidine-2,4-dione, 5-dibenzofuran-2-ylmethylene-

Cat. No.: B11496819
M. Wt: 295.3 g/mol
InChI Key: DJDKKCWXOMLADB-RIYZIHGNSA-N
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Description

5-[(E)-1-dibenzo[b,d]furan-2-ylmethylidene]-1,3-thiazolane-2,4-dione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound contains a dibenzo[b,d]furan moiety linked to a thiazolane-2,4-dione ring, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-1-dibenzo[b,d]furan-2-ylmethylidene]-1,3-thiazolane-2,4-dione typically involves the condensation of dibenzo[b,d]furan-2-carbaldehyde with thiazolane-2,4-dione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-1-dibenzo[b,d]furan-2-ylmethylidene]-1,3-thiazolane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolane-2,4-dione ring to a thiazolidine ring.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated or nitrated derivatives of the parent compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(E)-1-dibenzo[b,d]furan-2-ylmethylidene]-1,3-thiazolane-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(E)-1-dibenzo[b,d]furan-2-ylmethylidene]-1,3-thiazolane-2,4-dione is unique due to its combination of the dibenzo[b,d]furan and thiazolane-2,4-dione moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific and industrial applications.

Properties

Molecular Formula

C16H9NO3S

Molecular Weight

295.3 g/mol

IUPAC Name

(5E)-5-(dibenzofuran-2-ylmethylidene)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C16H9NO3S/c18-15-14(21-16(19)17-15)8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)20-13/h1-8H,(H,17,18,19)/b14-8+

InChI Key

DJDKKCWXOMLADB-RIYZIHGNSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)/C=C/4\C(=O)NC(=O)S4

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C=C4C(=O)NC(=O)S4

Origin of Product

United States

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